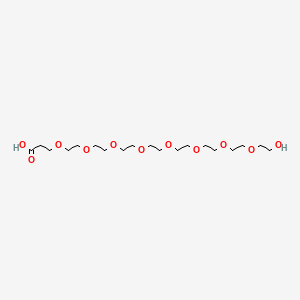![molecular formula C30H42Cl2F3N5O2 B608092 (4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride CAS No. 869725-27-9](/img/structure/B608092.png)
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Overview
Description
INCB-9471 Dihydrochloride is a novel, orally available small molecule drug that acts as a C-C chemokine receptor type 5 (CCR5) antagonist. It is primarily developed for the treatment of HIV/AIDS by inhibiting the entry of the virus into uninfected cells .
Preparation Methods
The preparation of INCB-9471 Dihydrochloride involves multiple synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of an indane moiety, which consists of a cyclopentane fused to a benzene ring . The industrial production methods typically involve the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
INCB-9471 Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of INCB-9471 Dihydrochloride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
INCB-9471 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of CCR5 antagonists and their interactions with other molecules.
Biology: The compound is used in biological studies to understand the role of CCR5 in various cellular processes.
Medicine: INCB-9471 Dihydrochloride is being investigated for its potential use in the treatment of HIV/AIDS by preventing the virus from entering uninfected cells
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting CCR5.
Mechanism of Action
INCB-9471 Dihydrochloride exerts its effects by acting as an antagonist of the CCR5 receptor. It blocks the CCR5 co-receptor on host CD4-T cells, preventing the HIV virus from entering uninfected cells. This mechanism of action is different from other oral antiviral drugs that target the virus inside the patient’s white blood cells .
Comparison with Similar Compounds
INCB-9471 Dihydrochloride is unique compared to other similar compounds due to its specific mechanism of action and high selectivity for the CCR5 receptor. Similar compounds include:
Maraviroc: Another CCR5 antagonist used for the treatment of HIV/AIDS.
Vicriviroc: A CCR5 antagonist that has been investigated for its potential use in HIV therapy.
Darunavir: A protease inhibitor used in combination with other antiretroviral agents for the treatment of HIV
INCB-9471 Dihydrochloride stands out due to its potent inhibitory activity against monocyte migration and HIV-1 infection .
Properties
CAS No. |
869725-27-9 |
|---|---|
Molecular Formula |
C30H42Cl2F3N5O2 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C30H40F3N5O2.2ClH/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4;;/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3;2*1H/t19-,25+,27+;;/m0../s1 |
InChI Key |
IXVIZEPNBCSFFE-XLXXGMJUSA-N |
SMILES |
CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |
Isomeric SMILES |
CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |
Canonical SMILES |
CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB-9471; INCB-009471; INCB9471; INCB009471; INCB 9471; INCB 009471 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)
